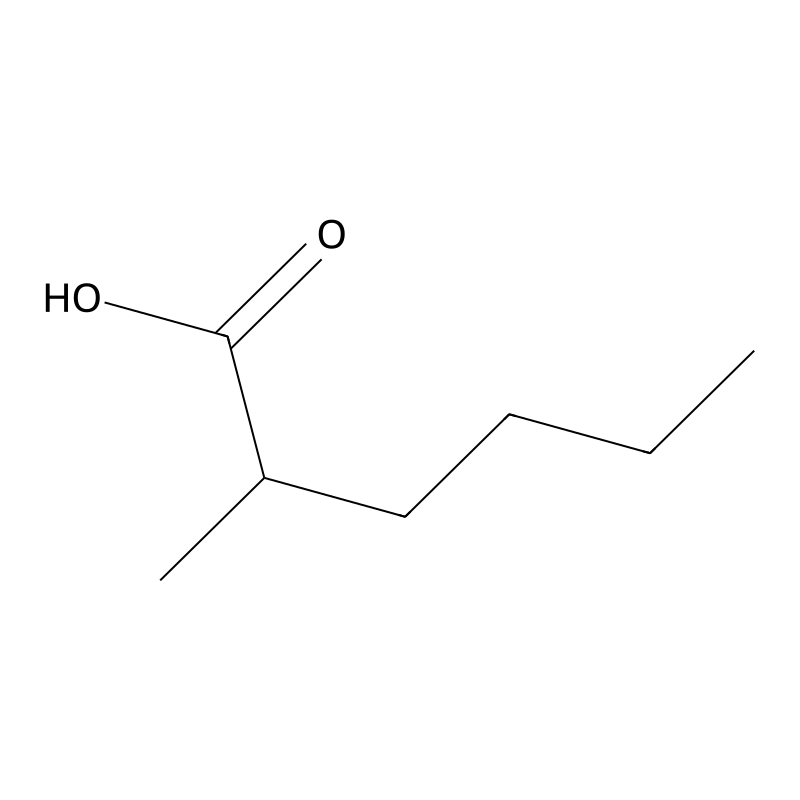

2-Methylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Methylhexanoic acid, also known as 2-methylcaproic acid, is a medium-chain fatty acid characterized by its aliphatic structure containing seven carbon atoms and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 130.18 g/mol. This compound is typically a clear, colorless to light yellow liquid that possesses a fruity odor and is soluble in water, alcohol, and ether . It is naturally found in various food items, including baked potatoes, grape brandy, Virginia tobacco, parmesan cheese, and roasted lamb, contributing to their flavor profiles .

- Esterification: It reacts with alcohols to form esters in the presence of an acid catalyst.

- Reduction: It can be reduced to 2-methylhexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form alkenes.

- Halogenation: The carboxylic acid group can be converted into acyl halides, which can further react with various nucleophiles.

These reactions highlight its versatility in organic synthesis and industrial applications .

2-Methylhexanoic acid can be synthesized through various methods:

- Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of hexadien-2-carboxylic acid .

- Fermentation: Certain microbial fermentation processes can yield medium-chain fatty acids like 2-methylhexanoic acid from biomass.

- Chemical Synthesis: It can also be produced through synthetic routes involving the alkylation of carboxylic acids or through the oxidation of corresponding alcohols .

These methods allow for both laboratory-scale and industrial production.

2-Methylhexanoic acid finds various applications across multiple industries:

- Food Industry: It is used as a flavoring agent due to its unique fruity and creamy notes.

- Cosmetics: This compound serves as an emulsifier and stabilizer in cosmetic formulations.

- Pharmaceuticals: It is utilized in the synthesis of pharmaceuticals and as an excipient in drug formulations.

- Industrial Chemicals: It acts as a precursor for the production of esters used in lubricants and plasticizers.

Its distinct flavor profile also makes it valuable in food processing and aroma applications .

Several compounds share structural similarities with 2-methylhexanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexanoic Acid | Shorter carbon chain; less fruity aroma | |

| 3-Methylhexanoic Acid | Isomer with different positioning of the methyl group | |

| Caprylic Acid | Longer chain; commonly found in coconut oil | |

| 2-Ethylhexanoic Acid | Similar structure but with an ethyl group |

Uniqueness of 2-Methylhexanoic Acid:

- The presence of the methyl group at the second carbon position gives it distinct sensory properties compared to other medium-chain fatty acids.

- Its specific flavor profile allows it to function effectively as a flavoring agent in food applications.

2-Methylhexanoic acid has established significant utility in the flavor and fragrance industry, primarily due to its distinctive organoleptic properties and regulatory approval for food applications. The compound is officially recognized under FEMA number 3191, signifying its acceptance as a flavoring substance for food use [1] [2] [3]. The branched-chain carboxylic acid structure contributes to its unique sensory profile, characterized by a combination of dairy, fruity, and cheese-like notes that make it particularly valuable for specific flavor applications [2] [4].

In flavor applications, 2-methylhexanoic acid demonstrates remarkable versatility with taste characteristics described as "dairy, creamy fatty with an oily mouthfeel and waxy nuance" at concentrations of 40 parts per million [2]. The compound exhibits excellent compatibility with dairy flavor systems, particularly in cheese and milk applications, where its unique profile provides authentic creamy and fatty notes [1] [4]. Detection thresholds range from 920 parts per billion to 2.7 parts per million, indicating its potent flavor impact even at low concentrations [2].

The fragrance industry utilizes 2-methylhexanoic acid for its characteristic "fatty, lard, oily, acidic" organoleptic profile [3]. In fragrance compositions, the compound is typically used sparingly to provide sour cheesy notes that can enhance the complexity of fragrance formulations [4]. The compound follows International Fragrance Association guidelines and meets Joint Expert Committee on Food Additives purity specifications, ensuring its suitability for commercial fragrance applications [3].

Research has demonstrated that 2-methylhexanoic acid has been identified as a volatile flavor compound in various natural sources, including baked potato, grape brandy, Virginia tobacco, parmesan cheese, raw and cooked mutton, roasted lamb, cognac, and black tea [2]. This natural occurrence profile supports its application in creating authentic flavor profiles that replicate these food systems.

The compound's utility extends to beverage applications, where its fruity and cheese characteristics can be effectively utilized to develop unique flavor profiles [5]. The compatibility with both savory and sweet applications makes it particularly valuable for food chemists developing complex taste profiles that require the distinctive combination of cheese and fruit characteristics [6] [2].

| Application Category | FEMA Number | Organoleptic Profile | Usage Level | Key Applications |

|---|---|---|---|---|

| Flavor Compound | 3191 | Acidic, cheese, milk, dairy, creamy fatty | 40 ppm (taste) | Dairy flavors, cheese, milk |

| Fragrance Component | Not specified | Fatty, lard, oily, acidic | Sparingly used | Fragrance compositions |

| Food Additive | 3191 | Dairy, creamy fatty with oily mouthfeel | 920 ppb - 2.7 ppm (detection) | Food flavoring agent |

| Beverage Flavoring | 3191 | Fruity, cheese characteristics | Variable | Beverage enhancement |

| Cosmetic Fragrance | Not specified | Sour cheesy note | Low concentration | Cosmetic formulations |

| Personal Care Products | Not specified | Pleasant cheese-like odor | Variable | Personal care formulations |

Pharmaceutical Intermediate Synthesis

2-Methylhexanoic acid serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of chiral compounds and specialized therapeutic agents. The compound's structural features make it an excellent building block for asymmetric synthesis, where stereochemical control is essential for pharmaceutical efficacy [7] [8] [9].

The most significant pharmaceutical application involves the synthesis of high-potency sweetener compounds. Research conducted for the development of sweetener NC-00637 required large quantities of (S)-2-methylhexanoic acid as a key intermediate [7] [9]. The synthesis employed multiple approaches including chiral auxiliaries for small-scale preparation, classical resolution methods, enzymatic resolution, and asymmetric hydrogenation for large-scale production. The asymmetric hydrogenation approach proved most viable for industrial-scale synthesis, demonstrating the compound's importance in commercial pharmaceutical manufacturing [7].

The compound plays a crucial role in prostaglandin analog synthesis through asymmetric halolactonization reactions. The (+)S-2-hydroxy-2-methyl-hexanoic acid derivative, prepared using L-proline as a chiral agent, serves as an intermediate for prostaglandin production [8]. This application demonstrates the compound's utility in synthesizing complex bioactive molecules that require precise stereochemical control.

In pharmaceutical ester synthesis, 2-methylhexanoic acid functions as a precursor for various pharmaceutical agents. The compound undergoes esterification reactions to produce specialized pharmaceutical intermediates, particularly those related to prostaglandin analogs and other bioactive compounds . These applications highlight the compound's versatility in pharmaceutical chemistry where functional group transformations are essential for drug development.

The development of drug delivery systems represents an emerging application area for 2-methylhexanoic acid derivatives. Research indicates potential applications in drug delivery carriers due to the compound's fatty acid characteristics, which can enhance bioavailability and tissue penetration of therapeutic agents [6]. The branched-chain structure may provide advantages in terms of membrane permeability and metabolic stability compared to linear fatty acids.

Biocatalytic approaches have been developed for pharmaceutical intermediate synthesis using 2-methylhexanoic acid. Enzymatic resolution methods provide access to enantiomerically pure compounds required for pharmaceutical applications [11]. These methods offer advantages in terms of selectivity and environmental sustainability compared to traditional chemical synthesis approaches.

| Intermediate Type | Target Compound | Synthesis Method | Industrial Relevance | Production Scale |

|---|---|---|---|---|

| Chiral Building Block | (S)-2-Methylhexanoic acid | Asymmetric hydrogenation | High - stereoselective synthesis | Laboratory to pilot scale |

| Sweetener Precursor | High-potency sweetener NC-00637 | Chiral auxiliary method | High - large quantity requirement | Large scale (kilograms) |

| Prostaglandin Analog Intermediate | Prostaglandin analogs | Asymmetric halolactonization | Medium - specialized applications | Small to medium scale |

| Pharmaceutical Ester | Various pharmaceutical esters | Esterification reactions | Medium - pharmaceutical industry | Medium scale |

| Asymmetric Synthesis Substrate | Chiral pharmaceutical intermediates | Enzymatic resolution | High - chiral drug development | Laboratory to medium scale |

| Drug Delivery System Component | Drug delivery carriers | Chemical modification | Medium - emerging applications | Research scale |

Specialty Chemical Production

2-Methylhexanoic acid demonstrates significant utility in specialty chemical production, serving as a versatile building block for advanced materials and industrial chemicals. The compound's branched-chain structure provides unique properties that are particularly valuable in applications requiring enhanced performance characteristics compared to linear fatty acids [6] [12] [13].

Synthetic lubricant production represents a major application area for 2-methylhexanoic acid. The compound serves as a precursor for biodegradable lubricant base stocks, where its branched structure contributes to improved low-temperature performance and oxidative stability [6] [14]. Research has demonstrated the successful synthesis of 2-ethylhexyl 2-methylhexanoate through biocatalytic esterification using immobilized lipase Novozym 435, achieving conversion rates of 97-99% under optimized conditions [12] [13]. This ester product exhibits excellent properties for low-temperature applications and represents a sustainable alternative to petroleum-based lubricants.

The biocatalytic production process for synthetic lubricants has been optimized to achieve industrial-scale viability. Operating at temperatures of 70-80°C with alcohol excess of 10-20%, the process demonstrates productivity of 203.84 kilograms of product per kilogram of biocatalyst [12] [13]. The enzyme can be reused for six cycles while maintaining high activity, making the process economically attractive for commercial implementation. The solvent-free reaction conditions align with green chemistry principles and reduce environmental impact compared to traditional chemical synthesis methods.

Plasticizer intermediate production utilizes 2-methylhexanoic acid in the synthesis of copolyester plasticizers for polyvinyl chloride applications. Research has shown that copolyesters containing 2-methyl-1,3-propanediol modified with branched acids demonstrate superior plasticizing effects compared to traditional phthalate-based plasticizers [15] [16]. These bio-based copolyester plasticizers exhibit excellent compatibility with polyvinyl chloride, achieving glass transition temperatures around -35°C and elongation at break values exceeding 900% [15].

The synthesis of specialty esters represents another significant application area. 2-Methylhexanoic acid undergoes esterification with various branched alcohols to produce doubly branched esters that serve as excellent biolubricants [17]. These products demonstrate superior tribological properties and biodegradability compared to conventional lubricants. The branched structure provides enhanced performance characteristics including improved viscosity index, lower pour points, and increased oxidative stability.

Metal soap precursor applications utilize 2-methylhexanoic acid for the formation of metal carboxylates used in coatings and surface treatment applications. The compound's structure allows for the formation of stable metal complexes that function as drying agents, catalysts, and corrosion inhibitors [18]. These metal soaps find applications in paint formulations, alkyd resins, and protective coatings where they provide enhanced performance characteristics.

Surfactant component synthesis employs 2-methylhexanoic acid in the development of specialty surface-active agents. The compound's amphiphilic character and branched structure contribute to unique surfactant properties that are valuable in specialized applications requiring enhanced surface activity and stability [19] [20]. These surfactants find applications in industrial cleaning, enhanced oil recovery, and specialty formulations where conventional surfactants may not provide adequate performance.

The industrial production of 2-methylhexanoic acid derivatives benefits from advances in process optimization and catalyst development. Sustainable synthesis methods, including biocatalytic approaches, offer advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact [13] [21]. These methods are particularly valuable for producing high-purity specialty chemicals that meet stringent quality requirements for advanced applications.

| Product Category | Specific Applications | Production Method | End Product Examples | Market Potential | Production Scale |

|---|---|---|---|---|---|

| Synthetic Lubricants | Biodegradable lubricant base stocks | Esterification with alcohols | 2-Ethylhexyl 2-methylhexanoate | High - environmental regulations | Pilot to commercial |

| Plasticizer Intermediates | PVC plasticizer components | Chemical esterification | Copolyester plasticizers | Medium - polymer industry | Commercial scale |

| Ester Products | Branched-chain esters | Biocatalytic esterification | Various branched esters | High - specialty chemicals | Laboratory to pilot |

| Metal Soap Precursors | Metal carboxylate formation | Metal salt formation | Metal soaps for coatings | Medium - coatings industry | Commercial scale |

| Surfactant Components | Surface-active agent synthesis | Chemical modification | Specialty surfactants | Medium - surfactant market | Medium scale |

| Biocatalytic Products | Enzymatic ester synthesis | Enzymatic catalysis | Biolubricant components | High - green chemistry | Laboratory to pilot |

The industrial applications of 2-methylhexanoic acid continue to expand as new synthesis methods and applications are developed. The compound's unique structural characteristics and versatile reactivity make it particularly valuable for specialty chemical production where performance requirements exceed those achievable with conventional materials. The growing emphasis on sustainable chemistry and environmental regulations further enhances the attractiveness of 2-methylhexanoic acid derivatives, particularly those produced through biocatalytic methods that offer improved sustainability profiles compared to traditional chemical processes.

| Parameter | Value | Process Type | Industrial Significance |

|---|---|---|---|

| Biocatalytic Productivity | 203.84 kg product/kg biocatalyst | Biocatalytic esterification | Cost-effective production |

| Enzymatic Conversion Rate | 97-99% | Enzymatic synthesis | High efficiency synthesis |

| Reaction Temperature | 70-80°C | Biocatalytic reaction | Optimal reaction conditions |

| Catalyst Reusability | 6 cycles | Enzyme recycling | Economic viability |

| Product Purity | ≥98-99% | Chemical/enzymatic | Commercial quality standards |

| Space-Time Yield | High efficiency | Industrial process | Process optimization |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1923 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1918 of 1923 companies with hazard statement code(s):;

H315 (90.09%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (26.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (67.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

4536-23-6

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes